molecular formula C12H11NO B363952 3-Hydroxydiphenylamine CAS No. 101-18-8

3-Hydroxydiphenylamine

Cat. No. B363952
CAS RN: 101-18-8
M. Wt: 185.22g/mol
InChI Key: NDACNGSDAFKTGE-UHFFFAOYSA-N
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Description

3-Hydroxydiphenylamine is a substituted aniline . It is a beige powder and is used as a dye and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 3-Hydroxydiphenylamine is C12H11NO . The IUPAC name is 3-anilinophenol . The InChI is 1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H and the InChIKey is NDACNGSDAFKTGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amines like 3-Hydroxydiphenylamine are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic .


Physical And Chemical Properties Analysis

3-Hydroxydiphenylamine has a molecular weight of 185.22 g/mol . It is insoluble in water . The boiling point is 613.2 K .

Scientific Research Applications

  • Synthesis of Diphenylamine Derivatives : A study by Kim et al. (1998) demonstrated the synthesis of 2-Methyl-3'-hydroxydiphenylamine from a mixture including 3-aminophenol and 3-nitrophenol using a Pd/C catalyst. This research is significant in the field of organic chemistry for the development of new compounds (Kim et al., 1998).

  • Bimolecular Reactions in Molecular Cages : Inokuma et al. (2011) studied the introduction of substrates like 4-hydroxydiphenylamine into networked molecular cages, highlighting the potential for chemoselective reactions in confined spaces, which is a key area in supramolecular chemistry (Inokuma et al., 2011).

  • Environmental Biomarker Studies : Shen Hua et al. (2005) investigated the dynamic effects of 2-nitro-4'-hydroxydiphenylamine on the induction of HSP70 in fish livers and brains, using this as a biomarker in environmental science to assess aquatic ecosystem health (Shen Hua et al., 2005).

  • Improved Synthesis Processes : Research on improving the synthesis of derivatives like 3-methoxydiphenylamine, as studied by Yao Jian-wen (2007), plays a crucial role in enhancing the efficiency and yield of chemical production processes (Yao Jian-wen, 2007).

  • Hemodynamic Effects in Medical Research : The study of the hemodynamic effects of 3-hydroxytyramine (dopamine) in shock states, as explored by Carvalho et al. (1969), is relevant in medical research, particularly in understanding cardiovascular responses and treatments (Carvalho et al., 1969).

  • Metabolic Activation in Carcinogenic Studies : A study by Chou et al. (1995) on the metabolic activation of N-hydroxy arylamines by human sulfotransferases contributes to understanding the metabolic pathways of carcinogenic compounds, which is vital in cancer research (Chou et al., 1995).

  • Neurochemical Analysis : The measurement of monoamine metabolites like 3-methoxydiphenylamine in human cerebrospinal fluid, as investigated by Mena et al. (1984), is important in neurology and psychiatry for diagnosing and understanding neurological disorders (Mena et al., 1984).

Safety And Hazards

3-Hydroxydiphenylamine is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

3-anilinophenol
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InChI

InChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H
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InChI Key

NDACNGSDAFKTGE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)O
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Molecular Formula

C12H11NO
Record name 3-HYDROXY-N-PHENYLANILINE
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DSSTOX Substance ID

DTXSID1025431
Record name 3-Hydroxy-N-phenylaniline
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Molecular Weight

185.22 g/mol
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Physical Description

3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992)
Record name 3-HYDROXY-N-PHENYLANILINE
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Boiling Point

644 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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Product Name

3-Hydroxydiphenylamine

CAS RN

101-18-8
Record name 3-HYDROXY-N-PHENYLANILINE
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Record name Phenol, 3-(phenylamino)-
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Melting Point

178 to 180 °F (NTP, 1992)
Record name 3-HYDROXY-N-PHENYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
M Fujimoto - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
… and their structures were deduced: 3,7-dichloro-10-(4′-chlorophenyl)-phenothiazine from triphenylamine, 1,3,7,9-tetrachloro-2-hydroxyphenothiazine from 3-hydroxydiphenylamine, 2,…
Number of citations: 7 www.journal.csj.jp
BS Kim, DG Jung, K Kim, TJ Lee, JC Kim… - Korean Journal of …, 1998 - Springer
… In this study, we investigate catalytic synthesis of 2-methyl-3'-hydroxydiphenylamine in the presence of Pd/C to ascertain the applicability of the above procedure for formation of another …
Number of citations: 1 link.springer.com
L GĂINĂ, T Lovasz, C Cristea, IA Silberg… - Revue Roumaine de …, 2003 - revroum.lew.ro
… Thus, 2- and 3-hydroxydiphenylamine and 1-hydroxyphenothiazine were O-alkylated using alkylbromides C4-C12, in high yields (70–90%). The target of this work was to optimise the …
Number of citations: 1 revroum.lew.ro
IJ Kuhr - 2000 - corescholar.libraries.wright.edu
… The conversion of 3-hydroxydiphenylamine to 3-benzyloxydiphenylamine was accomplished with benzyl bromide and potassium carbonate in DMF. A palladium catalyzed coupling of 3-…
Number of citations: 1 corescholar.libraries.wright.edu
DR Rudell, JP Mattheis, JK Fellman - Journal of Chromatography A, 2005 - Elsevier
A method was developed for extracting, identifying, and quantifying diphenylamine (DPA) derivatives in the peel of DPA-treated apples using gradient reversed-phase liquid …
Number of citations: 28 www.sciencedirect.com
M Fujimoto - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
The phenolic compound resulting from the rearrangement of phenothiazine 5-oxide in acetic acid was found to be 4-hydroxyphenothiazine, and to be different from 2-and 3-…
Number of citations: 4 www.journal.csj.jp
WE Alexander, AJ Ryan, SE Wright - Food and Cosmetics Toxicology, 1965 - Elsevier
… This procedure gave good yields of 4-hydroxy- and 3-hydroxydiphenylamine but low yields of the 2-hydroxy isomer. 4,4'-Dihydroxydiphenylamine was prepared according to the …
Number of citations: 30 www.sciencedirect.com
H Kim-Kang, RA Robinson, J Wu - Journal of agricultural and food …, 1998 - ACS Publications
The nature and magnitude of residues in apples treated with [ 14 C]diphenylamine (DPA) was investigated following treatment and storage at reduced temperature. Additional apples …
Number of citations: 21 pubs.acs.org
KA Shin, JC Spain - Applied and environmental microbiology, 2009 - Am Soc Microbiol
… In a separate experiment, cells expressing DPA dioxygenase transformed 3-hydroxydiphenylamine and 4-hydroxydiphenylamine at 27% and 30% of the rate of DPA transformation, …
Number of citations: 55 journals.asm.org
T Yamamura, K Suzuki, T Yamaguchi… - Bulletin of the chemical …, 1997 - journal.csj.jp
The antioxidant activities of phenothiazines, carbazoles, and related diphenylamines were evaluated in the oxidation of tetralin at 60 C and linoleic acid micelles in aqueous dispersion …
Number of citations: 54 www.journal.csj.jp

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